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Abstract

Dimethylmethylenammonium chloride, often referred to as Eschenmoser's salt analog or
Bohme's salt, is a versatile and highly reactive aminomethylating agent with significant
applications in organic synthesis, particularly in the construction of complex molecules relevant
to drug discovery and development.[1][2][3][4] A thorough understanding of its structural and
electronic properties is paramount for its effective and reproducible utilization. This technical
guide provides a comprehensive analysis of the key spectroscopic data for
dimethylmethylenammonium chloride—Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS)—offering field-proven insights into data interpretation and
experimental best practices.

Introduction: The Significance of
Dimethylmethylenammonium Chloride in Modern
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Synthesis

Dimethylmethylenammonium chloride, with the chemical formula CsHsCIN and CAS number
30354-18-8, is the chloride salt of the dimethylaminomethylene cation.[1][2][5][6][7]1[8][9][10][11]
Its utility stems from its powerful electrophilic nature, enabling the introduction of a
dimethylaminomethyl moiety onto a wide range of nucleophiles. This functionality is a
cornerstone of the Mannich reaction and its variants, which are instrumental in the synthesis of
numerous nitrogen-containing compounds, including pharmaceuticals and natural products.[1]

[4]

The reactivity and stability of this iminium salt are directly related to its molecular structure.
Spectroscopic techniques provide the necessary lens to probe this structure, offering a detailed
picture of the bonding, functional groups, and connectivity within the molecule. For the
researcher, this data is not merely a set of characterization points; it is a confirmation of the
reagent's integrity and a window into its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. For dimethylmethylenammonium chloride, both *H and 3C NMR
provide unambiguous evidence for its structure.

'H NMR Spectroscopy

The proton NMR spectrum of dimethylmethylenammonium chloride is characterized by its
simplicity, which directly reflects the symmetry of the molecule.

Expected *H NMR Resonances:

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~3.5-4.0 Singlet 6H N-CHs

~7.5-8.0 Singlet 2H N=CH:
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Expertise & Experience: Interpreting the *H NMR Spectrum

The two singlets observed in the *H NMR spectrum are indicative of two distinct proton
environments with no adjacent protons to cause spin-spin splitting.

e The N-CHs Protons: The six protons of the two methyl groups are chemically equivalent due
to free rotation around the carbon-nitrogen single bonds. Their resonance typically appears
in the downfield region for an amine due to the electron-withdrawing effect of the positively
charged nitrogen atom.

o The N=CH: Protons: The two methylene protons are also equivalent and exhibit a singlet.
Their significant downfield shift is a direct consequence of being part of an iminium cation.
The double bond character between the carbon and nitrogen atoms deshields these protons
substantially.

The choice of solvent is critical for obtaining a high-quality spectrum, especially given the ionic
and potentially hygroscopic nature of the salt. Deuterated dimethyl sulfoxide (DMSO-ds) is a
common and effective solvent for this purpose.

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum further corroborates the structure with two distinct
carbon signals.

Expected 3C NMR Resonances:

Chemical Shift (ppm) Assighment
~45 - 55 N-CHs
~170-180 N=CH:

Expertise & Experience: Interpreting the 13C NMR Spectrum

e The N-CHs Carbon: The signal for the methyl carbons appears at a chemical shift consistent
with an alkyl group attached to a heteroatom.
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e The N=CH:z Carbon: The most notable feature is the significant downfield shift of the
methylene carbon. This is characteristic of an iminium carbon and reflects its sp?2
hybridization and the strong deshielding effect of the adjacent positively charged nitrogen
atom.

Infrared (IR) Spectroscopy: Probing Functional
Groups and Bonding

Infrared spectroscopy provides valuable information about the vibrational modes of the
molecule, confirming the presence of specific functional groups.

Key IR Absorption Bands:

Wavenumber (cm~?) Intensity Assignment
~3000 - 2850 Medium C-H stretching (methyl groups)
C=N+ stretching (iminium
~1690 - 1640 Strong
bond)
~1470 - 1450 Medium C-H bending (methyl groups)

Expertise & Experience: Interpreting the IR Spectrum

The most diagnostic peak in the IR spectrum of dimethylmethylenammonium chloride is the
strong absorption corresponding to the C=N+* stretching vibration of the iminium functional
group. This peak is typically found in the region of 1690-1640 cm~1, a range that is also
characteristic of carbonyl groups. However, in the context of this molecule, and in conjunction
with NMR data, this absorption is definitively assigned to the iminium bond. The presence of C-
H stretching and bending vibrations from the methyl groups further confirms the overall
structure.

Given the hygroscopic nature of the salt, Attenuated Total Reflectance (ATR) is often the
preferred method for acquiring the IR spectrum as it requires minimal sample preparation and
reduces interference from atmospheric moisture.

© 2026 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b1353618?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS): Determining Molecular
Mass and Fragmentation

Due to its ionic and non-volatile nature, Electrospray lonization (ESI) is the most suitable mass
spectrometry technique for analyzing dimethylmethylenammonium chloride. The analysis
will be performed in positive ion mode.

Expected Mass Spectrum Data (Positive ESI):

m/z Identity

58.06 [M]* (C3sHsN)*

Expertise & Experience: Interpreting the Mass Spectrum

The primary ion observed in the positive ESI mass spectrum will be the intact
dimethylaminomethylene cation, [CsHsN]*, with a mass-to-charge ratio (m/z) of approximately
58.06. This corresponds to the molecular weight of the cationic portion of the salt.

Fragmentation Analysis:

While the parent ion is expected to be the base peak, collision-induced dissociation (CID)
experiments (MS/MS) can provide further structural confirmation. Plausible fragmentation
pathways would involve the loss of neutral molecules from the parent ion. However, for a small
and stable cation like this, extensive fragmentation may not be observed under standard
conditions.

Experimental Protocols
5.1. NMR Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra of dimethylmethylenammonium
chloride.

Methodology:

e Sample Preparation:
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o Due to the hygroscopic nature of dimethylmethylenammonium chloride, handle the
solid in a glove box or a dry, inert atmosphere.

o Weigh approximately 10-20 mg of the salt directly into a clean, dry NMR tube.

o Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds).

o Cap the NMR tube securely and vortex until the solid is fully dissolved.

e Instrumental Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength.

o Solvent: DMSO-ds.

o Temperature: 298 K.

o Pulse Sequence: Standard single-pulse sequence.

o Number of Scans: 16-64 (adjust for desired signal-to-noise).

o Referencing: Reference the spectrum to the residual solvent peak of DMSO-ds at 2.50
ppm.

e Instrumental Parameters (33C NMR):

o Spectrometer: 100 MHz or higher.

Solvent: DMSO-de.

o

[¢]

Temperature: 298 K.

[¢]

Pulse Sequence: Proton-decoupled pulse sequence.

[e]

Number of Scans: 512-2048 (or more, depending on concentration).

o

Referencing: Reference the spectrum to the solvent peak of DMSO-ds at 39.52 ppm.

5.2. IR Spectroscopy
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Objective: To obtain a high-quality infrared spectrum of dimethylmethylenammonium
chloride.

Methodology (ATR-FTIR):
e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,
isopropanol) and allowing it to dry completely.

o Acquire a background spectrum of the clean, empty ATR crystal.

o Place a small amount of the solid dimethylmethylenammonium chloride onto the center
of the ATR crystal.

o Lower the anvil to ensure good contact between the sample and the crystal.

¢ Instrumental Parameters:

o

Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory.

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

[e]

5.3. Mass Spectrometry

Objective: To confirm the molecular mass of the cationic component of
dimethylmethylenammonium chloride.

Methodology (Positive ESI-MS):
e Sample Preparation:

o Prepare a dilute solution of dimethylmethylenammonium chloride (e.g., 10-100 pg/mL)
in a suitable solvent such as methanol or acetonitrile/water.
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¢ Instrumental Parameters:

Mass Spectrometer: An ESl-equipped mass spectrometer (e.g., Q-TOF, ion trap).

o

[¢]

lonization Mode: Positive electrospray ionization (ESI+).

[¢]

Capillary Voltage: ~3-4 kV.

[e]

Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent

system.

Mass Range: Scan a range that includes the expected m/z of 58 (e.g., m/z 50-200).

[e]
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Caption: Workflow for the spectroscopic characterization of dimethylmethylenammonium

chloride.
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Conclusion

The spectroscopic data of dimethylmethylenammonium chloride provides a clear and
consistent picture of its molecular structure. The characteristic signals in the *H and *3C NMR
spectra, the prominent C=N+* stretch in the IR spectrum, and the observation of the parent
cation in the mass spectrum serve as reliable fingerprints for the identification and purity
assessment of this important synthetic reagent. For scientists and researchers in drug
development and organic synthesis, a solid grasp of this data is essential for troubleshooting
reactions, ensuring the quality of starting materials, and ultimately, achieving successful and
reproducible synthetic outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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